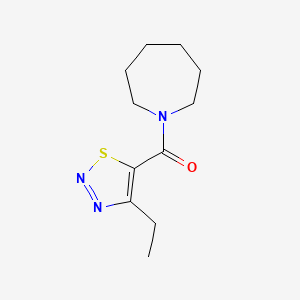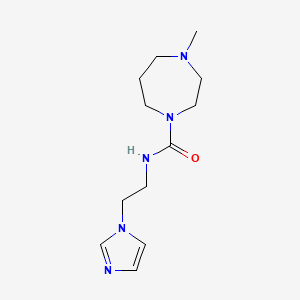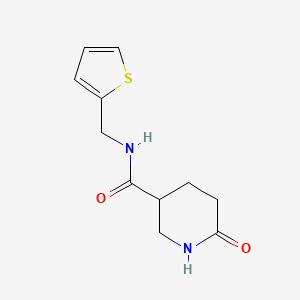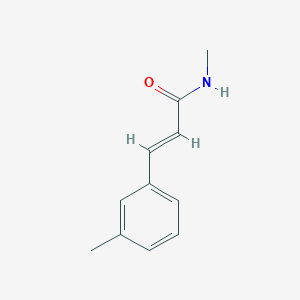![molecular formula C17H20N2O2 B7571276 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its psychoactive effects. MXE has been studied for its potential therapeutic applications and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
MXE acts as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is a key player in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, MXE reduces the excitatory neurotransmission in the brain, leading to a dissociative state. This mechanism of action has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders.
Biochemical and Physiological Effects
MXE has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to a euphoric and stimulating effect. It also increases the release of glutamate, which is involved in learning and memory processes. MXE has been found to have a long half-life, which means it stays in the body for an extended period of time. This can lead to prolonged effects and potential toxicity.
Advantages and Limitations for Lab Experiments
MXE has several advantages as a research tool. It has a unique mechanism of action that makes it a promising candidate for further research. It is also relatively easy to synthesize and can be obtained in pure form. However, MXE also has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential toxicity and long-term effects that need to be carefully considered.
Future Directions
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications. MXE has been shown to have potential benefits for various neurological and psychiatric disorders, and further research is needed to explore these possibilities. Another area of interest is its mechanism of action. MXE acts as a non-competitive NMDA receptor antagonist, but its effects on other neurotransmitter systems are not well understood. Further research is needed to explore these effects and their potential therapeutic applications. Finally, there is a need for more research on the long-term effects and potential toxicity of MXE, particularly with regards to its use as a recreational drug.
Synthesis Methods
MXE is synthesized by combining 3-methoxyphenylacetone with cyclohexanone in the presence of ammonium acetate and palladium on carbon catalyst. The resulting product is then reacted with methylamine to form the final compound. The synthesis of MXE is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
MXE has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and substance abuse disorders. It has been found to have a unique mechanism of action that makes it a promising candidate for further research. MXE acts as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor, a key player in the regulation of synaptic plasticity and memory formation. This mechanism of action has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders.
properties
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-10-4-9-16(18)17(20)19-11-5-8-15(19)13-6-3-7-14(12-13)21-2/h3-4,6-7,9-10,12,15H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICXVIUAHCSAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)
![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)


![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)
